molecular formula C8H5N3O B1423421 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile CAS No. 1167056-59-8

2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Cat. No. B1423421
M. Wt: 159.14 g/mol
InChI Key: JRUDEYDNMPKRTB-UHFFFAOYSA-N
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Description

“2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” is a chemical compound with the molecular formula C8H5N3O . It is also known by its CAS Number 1167056-59-8 .


Molecular Structure Analysis

The molecular structure of “2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” consists of 8 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” include a molecular weight of 159.14500 . Unfortunately, specific information about its density, boiling point, melting point, and flash point is not available .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2-one, are highlighted for their significant role in medicinal chemistry. These compounds are valued for their ability to explore pharmacophore space efficiently, contribute to the stereochemistry of molecules, and increase three-dimensional coverage due to their non-planarity. Pyrrolidine derivatives have been recognized for their target selectivity and bioactivity, offering a pathway for the design of new compounds with diverse biological profiles (Li Petri et al., 2021).

Diketopyrrolopyrroles: Synthesis and Optical Properties

Diketopyrrolopyrroles (DPPs) are closely related to the core structure of 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile. DPPs are widely utilized dyes with applications in pigments, electronics, solar cells, and fluorescence imaging due to their remarkable optical properties. The synthesis, reactivity, and structure-property relationships of DPPs have been extensively studied, showcasing their potential for future applications in various technological fields (Grzybowski & Gryko, 2015).

Hybrid Catalysts in Organic Synthesis

The synthesis of heterocyclic compounds, such as pyranopyrimidines, employs hybrid catalysts to facilitate the development of complex organic molecules. These catalysts include organocatalysts, metal catalysts, and green solvents, demonstrating the versatility of heterocyclic compounds like 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile in organic synthesis. Such studies underscore the importance of these compounds as precursors in the pharmaceutical industry and their broader synthetic applications (Parmar, Vala, & Patel, 2023).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Pyrazolo[3,4-b]pyridine, a motif closely associated with the chemical structure of interest, has been identified as a versatile scaffold in the design of kinase inhibitors. This class of compounds demonstrates the ability to interact with kinases in multiple binding modes, highlighting the potential of heterocyclic compounds in developing targeted therapies for various diseases. The exploration of these scaffolds in kinase inhibition showcases their medicinal relevance and the possibilities for future drug development (Wenglowsky, 2013).

Future Directions

The future directions for “2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” could involve further exploration of its potential biological activities, given the activities observed in similar compounds . Additionally, more research could be done to determine its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-4-5-1-2-6-7(10-5)3-8(12)11-6/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUDEYDNMPKRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=N2)C#N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694635
Record name 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

CAS RN

1167056-59-8
Record name 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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